Fmoc-Trp-OPfp
CAS No.: 86069-87-6
Cat. No.: VC21540695
Molecular Formula: C32H21F5N2O4
Molecular Weight: 592.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 86069-87-6 |
---|---|
Molecular Formula | C32H21F5N2O4 |
Molecular Weight | 592.5 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate |
Standard InChI | InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1 |
Standard InChI Key | KLPGTAYCHANVFY-DEOSSOPVSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F |
Physical and Chemical Properties
Structural Information and Identification
Fmoc-Trp-OPfp possesses distinct structural characteristics and identification parameters as outlined in Table 1.
Table 1: Identification Parameters of Fmoc-Trp-OPfp
Parameter | Value |
---|---|
CAS Number | 86069-87-6 |
Molecular Formula | C32H21F5N2O4 |
Molecular Weight | 592.5 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate |
Standard InChI | InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1 |
Standard InChIKey | KLPGTAYCHANVFY-DEOSSOPVSA-N |
The compound features the characteristic Fmoc group connected to the α-amino group of tryptophan, while the carboxyl terminus is activated as a pentafluorophenyl ester . This structural arrangement facilitates both protection and subsequent activation for peptide bond formation.
Physical Properties
The physical properties of Fmoc-Trp-OPfp, presented in Table 2, are important considerations for handling and storage in laboratory settings.
Table 2: Physical Properties of Fmoc-Trp-OPfp
Property | Value |
---|---|
Appearance | White powder or crystalline powder |
Melting Point | 184-185°C |
Storage Temperature | 2-8°C |
Form | Powder |
Color | White |
These physical characteristics reflect the compound's stability under proper storage conditions, which is crucial for maintaining its reactivity and effectiveness in peptide synthesis applications .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-Trp-OPfp serves as a fundamental building block in solid-phase peptide synthesis, particularly for sequences containing tryptophan residues. The compound's design addresses specific challenges in peptide synthesis by:
-
Providing selective protection of the α-amino group via the Fmoc moiety
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Offering enhanced reactivity through the pentafluorophenyl ester activation
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Enabling facile coupling under mild conditions without racemization
The Fmoc protection strategy is widely adopted in modern peptide synthesis due to its compatibility with mild deprotection conditions using bases like piperidine, which preserves sensitive peptide sequences. This orthogonal protection scheme allows for selective deprotection and sequential peptide chain elongation without disturbing other protected functional groups.
Advantages in Complex Peptide Synthesis
The pentafluorophenyl ester activation in Fmoc-Trp-OPfp offers significant advantages over alternative activation methods, particularly when dealing with sterically hindered coupling positions or challenging sequences. The activation provides sufficient reactivity while minimizing side reactions that could compromise the integrity of the growing peptide chain.
For tryptophan-containing peptides, which are often susceptible to side reactions due to the nucleophilic indole ring, Fmoc-Trp-OPfp represents a balanced approach that preserves the indole structure while enabling efficient coupling . This careful balance is essential for the synthesis of biologically active peptides where tryptophan residues play crucial structural or functional roles.
Research Applications and Findings
Advanced Applications in Biomaterial Development
Recent research has expanded the applications of Fmoc-protected amino acids, including Fmoc-Trp-OPfp, beyond traditional peptide synthesis. Studies have demonstrated that these compounds can be utilized in forming nanoparticles and hydrogels with potential applications in drug delivery systems and cancer therapy.
The self-assembly properties of Fmoc-protected amino acids have been exploited to create supramolecular structures. For instance, Fmoc-Trp-OH, a related compound, has been used to form supramolecular hydrogels through co-assembly with other Fmoc-amino acids, creating biomaterials with tunable properties. These advances highlight the versatility of Fmoc-protected tryptophan derivatives in both chemical synthesis and materials science.
Comparison with Related Compounds
Understanding the relationship between Fmoc-Trp-OPfp and its structural isomers or derivatives provides valuable context for its application in research. Table 3 presents a comparison with related compounds.
Table 3: Comparison of Fmoc-Trp-OPfp with Related Compounds
Compound | CAS Number | Molecular Weight | Key Differences | Primary Application |
---|---|---|---|---|
Fmoc-Trp-OPfp | 86069-87-6 | 592.5 g/mol | L-isomer with pentafluorophenyl ester | Standard peptide synthesis |
Fmoc-D-Trp-OPfp | 136554-94-4 | 592.5 g/mol | D-isomer with pentafluorophenyl ester | D-peptide synthesis |
Fmoc-Trp(Boc)-OH | 143824-78-6 | 526.21 g/mol | Boc protection on indole nitrogen, free carboxyl | Synthesis of peptides containing both arginine and tryptophan |
This comparison reveals the structural variations that influence the specific applications of each compound in peptide synthesis. For instance, Fmoc-Trp(Boc)-OH is particularly recommended for synthesizing peptides containing both arginine and tryptophan, where additional protection of the indole nitrogen prevents side reactions during cleavage .
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